molecular formula C24H31N5O3 B12415004 Piperiacetildenafil-d10

Piperiacetildenafil-d10

Cat. No.: B12415004
M. Wt: 447.6 g/mol
InChI Key: SOYQUYOYQKGWNR-JLGIOWRSSA-N
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Description

Piperiacetildenafil-d10 is a labeled analogue of Piperiacetildenafil, primarily used in proteomics research. It is a biochemical compound with the molecular formula C24H21D10N5O3 and a molecular weight of 447.60 . This compound is not intended for diagnostic or therapeutic use but is valuable in scientific research.

Preparation Methods

The synthesis of Piperiacetildenafil-d10 involves several steps, starting with the preparation of the intermediate Piperiacetildenafil. The synthetic route typically includes the reaction of 5-(2-ethoxy-5-piperidinoacetylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with deuterated reagents to introduce deuterium atoms . The reaction conditions often involve controlled temperatures and specific catalysts to ensure the incorporation of deuterium.

Chemical Reactions Analysis

Piperiacetildenafil-d10 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Piperiacetildenafil-d10 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of Piperiacetildenafil-d10 involves its interaction with specific molecular targets and pathways. It acts as an intermediate in the preparation of pyrazolopyrimidinones, which are known to inhibit phosphodiesterase-5 (PDE-5). This inhibition leads to the relaxation of smooth muscle tissues and increased blood flow .

Comparison with Similar Compounds

Piperiacetildenafil-d10 is unique compared to other similar compounds due to its deuterium labeling. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications and properties.

Properties

Molecular Formula

C24H31N5O3

Molecular Weight

447.6 g/mol

IUPAC Name

5-[5-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)acetyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C24H31N5O3/c1-4-9-18-21-22(28(3)27-18)24(31)26-23(25-21)17-14-16(10-11-20(17)32-5-2)19(30)15-29-12-7-6-8-13-29/h10-11,14H,4-9,12-13,15H2,1-3H3,(H,25,26,31)/i6D2,7D2,8D2,12D2,13D2

InChI Key

SOYQUYOYQKGWNR-JLGIOWRSSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCCCC4)OCC)C

Origin of Product

United States

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